molecular formula C20H28N2O4S B14272161 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid CAS No. 171202-09-8

2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid

Cat. No.: B14272161
CAS No.: 171202-09-8
M. Wt: 392.5 g/mol
InChI Key: PQXZMYFVSPDKSA-UHFFFAOYSA-N
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Description

2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further connected to an octanoic acid chain. This compound is known for its fluorescent properties and is often used in biochemical applications, particularly in the labeling of amino acids and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid involves its ability to form stable fluorescent adducts with primary and secondary amines. The dimethylamino group enhances the fluorescence properties, making it a valuable tool for detecting and analyzing biological molecules. The sulfonyl group facilitates the formation of covalent bonds with amines, leading to the formation of stable adducts that can be easily detected using fluorescence spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid is unique due to its extended octanoic acid chain, which can provide additional functionalization options and enhance its solubility in various solvents. This makes it particularly useful in applications where solubility and functionalization are critical.

Properties

CAS No.

171202-09-8

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]octanoic acid

InChI

InChI=1S/C20H28N2O4S/c1-4-5-6-7-12-17(20(23)24)21-27(25,26)19-14-9-10-15-16(19)11-8-13-18(15)22(2)3/h8-11,13-14,17,21H,4-7,12H2,1-3H3,(H,23,24)

InChI Key

PQXZMYFVSPDKSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

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